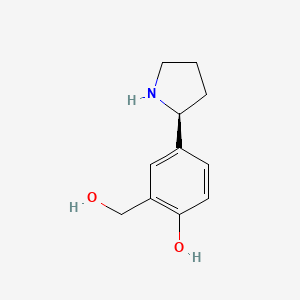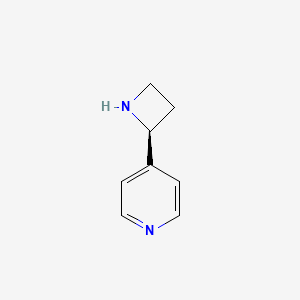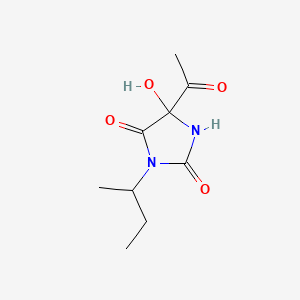![molecular formula C10H11BrO2S B12948316 Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a bromomethyl group, an ethenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require specific catalysts and solvents to ensure the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form various oxidation products.
Reduction Reactions: The methylsulfonyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of new drugs with specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Benzene, (bromomethyl)-: Similar structure but lacks the ethenyl and methylsulfonyl groups.
Methylsulfonyl benzene: Contains the methylsulfonyl group but lacks the bromomethyl and ethenyl groups.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Similar but with different substitution positions on the benzene ring.
Uniqueness: The combination of bromomethyl, ethenyl, and methylsulfonyl groups in Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- makes it unique. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3 |
InChI Key |
RCCCGXFBYDZMBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


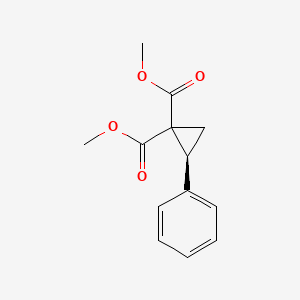
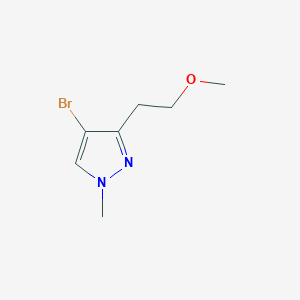
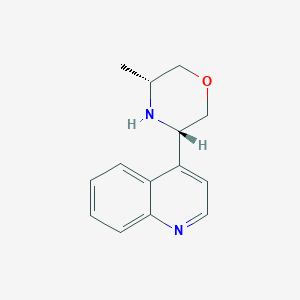
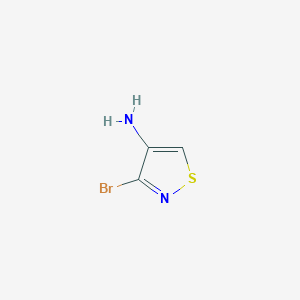
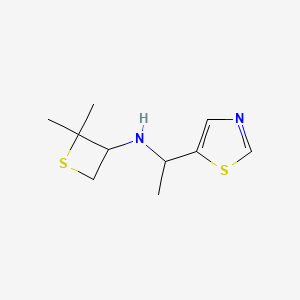
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
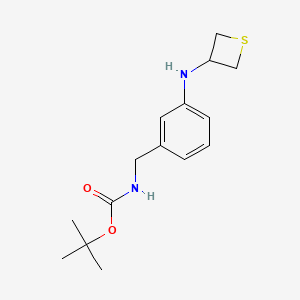
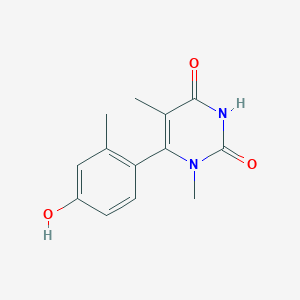
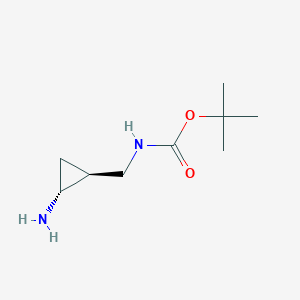
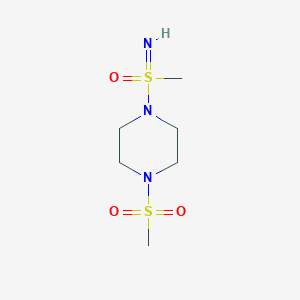
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
